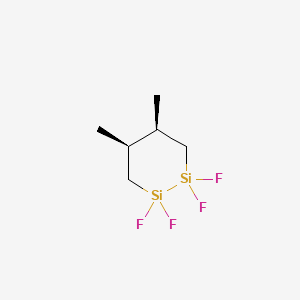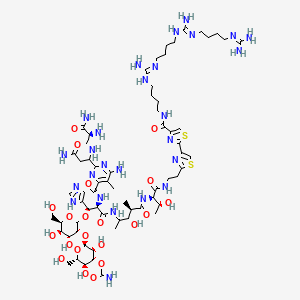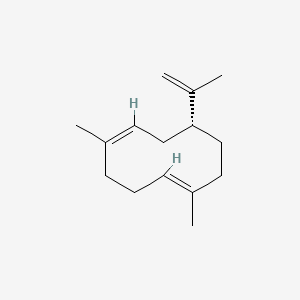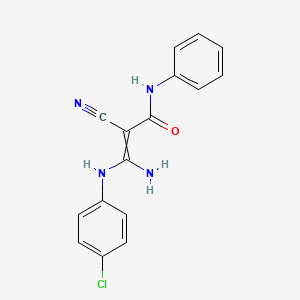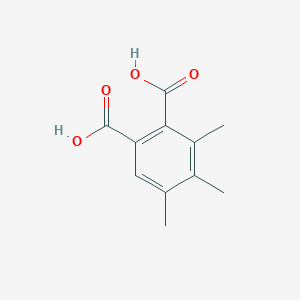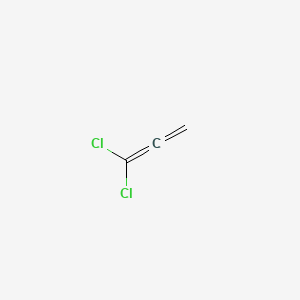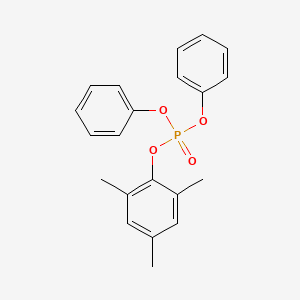![molecular formula C19H16N2O B14451685 Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]- CAS No. 77609-07-5](/img/structure/B14451685.png)
Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]- is a chemical compound with the molecular formula C27H31N3O and a molecular weight of 413.56 g/mol . This compound is known for its unique structure, which includes a propanedinitrile group attached to a phenylpropyl moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]- involves several steps. One common method includes the reaction of 4-methylbenzaldehyde with benzyl cyanide in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts
Scientific Research Applications
Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]- involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is known to affect cellular processes at the molecular level .
Comparison with Similar Compounds
Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]- can be compared with similar compounds such as:
Malononitrile: A simpler compound with the formula C3H2N2, used in similar synthetic applications.
Cyanoacetonitrile: Another related compound with the formula C3H2N2, known for its use in organic synthesis.
Dicyanomethane: A compound with the formula C3H2N2, used in various chemical reactions
Properties
CAS No. |
77609-07-5 |
|---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)-3-oxo-3-phenylpropyl]propanedinitrile |
InChI |
InChI=1S/C19H16N2O/c1-14-7-9-15(10-8-14)18(17(12-20)13-21)11-19(22)16-5-3-2-4-6-16/h2-10,17-18H,11H2,1H3 |
InChI Key |
DQNNLSSUUPWWDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


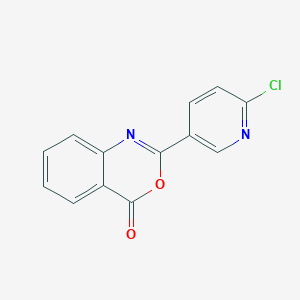
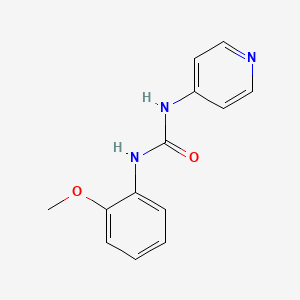
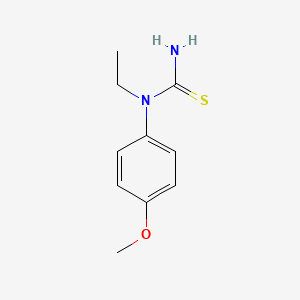
![6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14451619.png)
